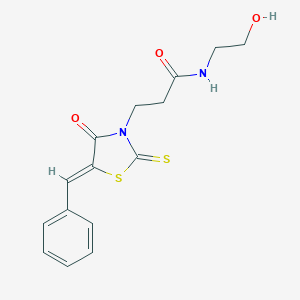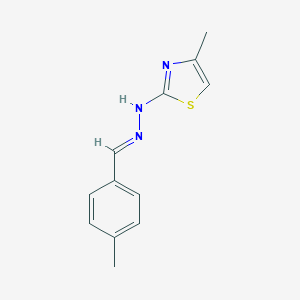
5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid, also known as IR780, is a near-infrared (NIR) fluorescent dye that has gained significant attention in recent years due to its potential applications in scientific research. This compound has a unique structure that allows it to be used in a variety of fields, including cancer research, imaging, and drug delivery. The purpose of
作用機序
The mechanism of action of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid is not fully understood, but it is believed that the compound interacts with cellular membranes, causing changes in membrane potential and inducing apoptosis in cancer cells. Additionally, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to generate reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the generation of ROS, and the selective accumulation in cancer cells. Additionally, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to have low toxicity in vivo, making it a promising candidate for further research in drug delivery and imaging.
実験室実験の利点と制限
One of the main advantages of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid is its unique structure, which allows it to be used in a variety of applications. Additionally, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to have low toxicity in vivo, making it a safe candidate for further research. However, there are also some limitations to using 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid in lab experiments, including the need for specialized equipment for imaging and the potential for non-specific binding to tissues.
将来の方向性
There are a number of future directions for research on 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid, including the development of new methods for synthesis and purification, the optimization of imaging and drug delivery techniques, and the exploration of new applications for the compound. Additionally, further research is needed to fully understand the mechanism of action of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid and its potential for use in clinical settings.
In conclusion, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid is a promising compound with a unique structure and a variety of potential applications in scientific research. Further research is needed to fully understand the mechanism of action of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid and to optimize its use in imaging and drug delivery.
合成法
The synthesis of 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid involves a multistep process that starts with the reaction of isophthalic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-3-hydroxypyridine to form the corresponding amide. The amide is then reacted with 2,3-dimethyl-1,3-butadiene to form the corresponding imine, which is then reduced with sodium borohydride to form the final product, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid.
科学的研究の応用
5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been used in a variety of scientific research applications, including cancer research, imaging, and drug delivery. In cancer research, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been shown to selectively accumulate in cancer cells, making it a useful tool for imaging and therapy. In imaging, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been used as a contrast agent for optical imaging, allowing researchers to visualize biological processes in vivo. In drug delivery, 5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid has been used as a carrier for targeted drug delivery, allowing for the selective delivery of drugs to specific tissues or cells.
特性
製品名 |
5-(2-(1,3-dioxo-1H-inden-2(3H)-ylidene)hydrazinyl)isophthalic acid |
|---|---|
分子式 |
C17H10N2O6 |
分子量 |
338.27 g/mol |
IUPAC名 |
5-[2-(1,3-dioxoinden-2-ylidene)hydrazinyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H10N2O6/c20-14-11-3-1-2-4-12(11)15(21)13(14)19-18-10-6-8(16(22)23)5-9(7-10)17(24)25/h1-7,18H,(H,22,23)(H,24,25) |
InChIキー |
ISFVWUCCCJDJEI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC(=CC(=C3)C(=O)O)C(=O)O)C2=O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=NNC3=CC(=CC(=C3)C(=O)O)C(=O)O)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)

![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)



![3,5-Dimethyl-4-[(4-phenylpiperazin-1-yl)methyl]-1,2-oxazole](/img/structure/B255304.png)

![2-propylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B255307.png)
![isopropyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B255309.png)
